3,4-Dichlorothiophene-2-carbonitrile
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Overview
Description
3,4-Dichlorothiophene-2-carbonitrile is a chemical compound with the molecular formula C5HCl2NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions and a nitrile group at the 2 position on the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorothiophene-2-carbonitrile typically involves the chlorination of thiophene derivatives followed by the introduction of the nitrile group. One common method is the reaction of 3,4-dichlorothiophene with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by nitrile group introduction using efficient and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products Formed
Substitution Reactions: Formation of substituted thiophene derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
3,4-Dichlorothiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichlorothiophene-2-carbonitrile depends on the specific reactions it undergoes. In substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In oxidation and reduction reactions, the thiophene ring and nitrile group undergo changes in their oxidation states, resulting in the formation of new functional groups .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorothiophene-2-carbonitrile
- 2,4-Dichlorothiophene-3-carbonitrile
- 3,4-Dibromothiophene-2-carbonitrile
Uniqueness
3,4-Dichlorothiophene-2-carbonitrile is unique due to the specific positioning of the chlorine atoms and the nitrile group on the thiophene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5HCl2NS |
---|---|
Molecular Weight |
178.04 g/mol |
IUPAC Name |
3,4-dichlorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HCl2NS/c6-3-2-9-4(1-8)5(3)7/h2H |
InChI Key |
VWORUAXSCSGQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)C#N)Cl)Cl |
Origin of Product |
United States |
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